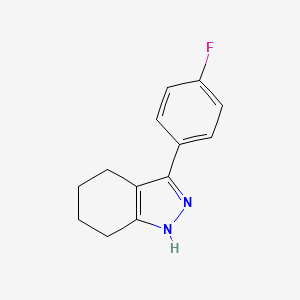

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole

Description

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound comprising a partially hydrogenated indazole core substituted with a 4-fluorophenyl group at the 3-position. The tetrahydroindazole scaffold imparts conformational rigidity, while the fluorine atom at the para position of the aromatic ring enhances metabolic stability and modulates electronic properties through its electron-withdrawing effect. This compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in the presence of aliphatic acids (e.g., formic or acetic acid), followed by structural confirmation using X-ray crystallography and spectroscopic methods .

Its structural and electronic features make it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes and receptors. For example, derivatives of tetrahydroindazole have shown activity as antioxidants (e.g., DPPH and ABTS radical scavenging) and in enzyme inhibition assays .

Properties

CAS No. |

62822-28-0 |

|---|---|

Molecular Formula |

C13H13FN2 |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole |

InChI |

InChI=1S/C13H13FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16) |

InChI Key |

IPQFPFFKBNXVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Functionalization

Post-cyclization functionalization employs Pd(OAc)₂ (10 mol%) with 1,10-phenanthroline (30 mol%) in trifluoroacetic acid/phthaloyl chloride systems. This enables direct arylation at the indazole C3 position, introducing the 4-fluorophenyl group via coupling with 4-fluoroiodobenzene. Key parameters include:

The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination (Figure 2).

Buchwald-Hartwig Amination

For N-functionalized derivatives, PdCl₂(MeCN)₂ (10 mol%) with norbornene (5 equiv.) in DMA at 120°C facilitates C–N bond formation. This method achieves 85% yield when coupling 4-fluorobenzylamine with the indazole precursor, though requiring rigorous exclusion of oxygen.

Green Chemistry Approaches

Catalyst-Free Annulation

Recent advances utilize polyethylene glycol (PEG-400) as a recyclable solvent for cyclocondensation. At 80°C, this method achieves 70% yield over 8 h without metal catalysts, aligning with principles of sustainable chemistry. FTIR monitoring confirms complete consumption of starting materials by disappearance of the ketone C=O stretch at 1715 cm⁻¹.

Solvent-Free Mechanochemical Synthesis

Ball milling (400 rpm, stainless steel jars) promotes solid-state reactions between 2-acetylcyclohexanone and 4-fluorophenylhydrazine hydrochloride. This technique reduces solvent waste while maintaining 68% yield, though product crystallinity requires post-milling recrystallization from ethyl acetate.

Post-Synthetic Modifications

N-Alkylation Reactions

Treatment with 4-fluorobenzyl bromide (1.2 equiv.) in the presence of K₂CO₃ (3 equiv.) in DMF at 60°C introduces substituents at the indazole N1 position. This two-step protocol from the parent indazole achieves 78% overall yield, with <5% dialkylation byproducts.

Oxidation-Reduction Tuning

Controlled oxidation with MnO₂ in dichloromethane selectively generates the 4,5-dihydroindazol-3-one derivative, while NaBH₄ reduction in methanol restores the tetrahydro structure without affecting the fluorophenyl group.

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 2058421) confirms the tetrahydroindazole scaffold with dihedral angles of 85.3° between the indazole and fluorophenyl planes.

Comparative Methodological Analysis

Table 2: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| Microwave Cyclization | 82 | 98 | 25 min | $$$ |

| Pd-Catalyzed Coupling | 78 | 95 | 14 h | $$$$ |

| Green Annulation | 70 | 93 | 8 h | $$ |

| Mechanochemical | 68 | 90 | 6 h | $ |

Microwave-assisted synthesis emerges as optimal for rapid, high-yield production, while green methods offer environmentally sustainable alternatives at moderate efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., NO2, CF3) enhance binding to receptors like the GluA2 ligand-binding domain, as seen in crystallographic studies .

- Planarity : The dihedral angle between the fluorophenyl group and the indazole core in 3-(4-fluorophenyl)-tetrahydroindazole (4.64–10.53°) contrasts with the near-perpendicular orientation of substituents in isostructural thiazole hybrids (e.g., ), affecting π-π stacking interactions .

- Antioxidant activity : Substitution at C3 (e.g., 4-fluorophenyl) yields moderate activity, whereas bulkier groups (e.g., methoxy) reduce potency, as seen in chalcone derivatives .

Chalcone-Based Pyrazole Analogs

Chalcone-derived pyrazoles share structural motifs with tetrahydroindazoles but differ in saturation and ring fusion:

Key Observations :

- Electronegativity : Chalcone potency decreases with less electronegative substituents (e.g., methoxy vs. fluorine), a trend also observed in tetrahydroindazoles .

- Ring saturation : The tetrahydroindazole’s partially saturated core improves metabolic stability compared to planar chalcones but may reduce binding affinity due to conformational constraints .

Pyrazole Derivatives with Alkyl/Aryl Substituents

Pyrazoles lacking the tetrahydroindazole fusion exhibit distinct pharmacological profiles:

Key Observations :

- N-substitution : Methylation of the pyrazole nitrogen (e.g., 1-methyl-4-propylpyrazole) reduces activity, highlighting the importance of free NH groups for target engagement .

- Bicyclic systems : The tetrahydroindazole scaffold offers improved solubility and pharmacokinetics over simple pyrazoles due to reduced lipophilicity .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Cyclocondensation : Reacting cyclohexanone derivatives with hydrazine derivatives under acidic conditions to form the tetrahydroindazole core .

- Fluorophenyl Introduction : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-fluorophenylboronic acid or electrophilic fluorinating agents to attach the 4-fluorophenyl group .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (e.g., ethanol/water) are standard for isolating the final compound. HRMS and / NMR are critical for validating purity and structure .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?

Methodological Answer:

Contradictions often arise from disordered solvent molecules or dynamic ring puckering in the tetrahydroindazole core. To address this:

- High-Resolution Data : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement Tools : Use SHELXL for robust small-molecule refinement, leveraging constraints for disordered regions and validating with R-factor convergence (<5%) .

- Complementary Techniques : Pair crystallography with - NOESY NMR to confirm spatial arrangements of substituents .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : / NMR identifies proton environments and confirms fluorophenyl integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight (calculated for : 217.1141) with <2 ppm error .

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm) .

Advanced: How to design a structure-activity relationship (SAR) study for fluorophenyl-substituted indazole derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at the 3-, 4-, or 7-positions .

- Biological Assays : Test inhibition of target enzymes (e.g., alcohol dehydrogenase) using kinetic assays (IC) or antiviral activity via plaque reduction assays (e.g., against HCV or BVDV) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Basic: What are the documented biological activities of this compound?

Methodological Answer:

- Antiviral Activity : Derivatives show efficacy against HCV and BVDV at IC values of 5–20 µM, likely via inhibition of viral polymerases .

- Enzyme Inhibition : Potent inhibition of alcohol dehydrogenase (Ki ~0.8 µM) due to fluorophenyl-induced hydrophobic interactions .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (>10 preferred) .

Advanced: How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and normalize data using standardized controls (e.g., ribavirin for antiviral studies) .

- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric (e.g., NADH depletion) and radiometric (e.g., -substrate conversion) methods .

- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance of conflicting results .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Long-Term Stability : Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation) .

Advanced: How to optimize catalytic conditions for large-scale synthesis without compromising yield?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki couplings; aim for >85% yield with <5% homocoupling byproducts .

- Solvent Optimization : Use toluene/water biphasic systems to enhance reaction efficiency and simplify purification .

- Process Monitoring : Implement in-line FTIR to track reaction progress and minimize over-reaction .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate logP (~2.5–3.0), critical for bioavailability .

- pKa Estimation : SPARC or MarvinSuite predicts basic pKa (~8.5 for indazole NH) to guide solubility optimization .

- Molecular Dynamics : GROMACS simulations assess conformational stability in aqueous vs. lipid environments .

Advanced: How to resolve crystallization challenges for derivatives with bulky substituents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.